molecular formula C7H8O4 B3021568 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1027355-51-6

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B3021568
CAS No.: 1027355-51-6
M. Wt: 156.14
InChI Key: YWHQIVJPIBHBSV-UHFFFAOYSA-N
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Description

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid (CAS: 862174-60-5) is an enantiomerically pure bicyclic compound with the stereochemical configuration (1R,4R,5R). Its molecular formula is C₇H₈O₄ (molecular weight: 172.13 g/mol), featuring a strained bicyclo[2.2.1]heptane scaffold with a lactone (2-oxabicyclo) and a ketone group at position 2. This compound is a critical intermediate in synthesizing Simeprevir, a hepatitis C virus (HCV) protease inhibitor . Its rigid structure and stereochemistry contribute to its role in chiral drug synthesis.

Properties

IUPAC Name

3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHQIVJPIBHBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the formation of the oxabicyclo ring system through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has been investigated for its potential therapeutic applications. Its structural framework allows for modifications that can lead to the development of new pharmaceutical agents. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique bicyclic structure allows chemists to utilize it in constructing more complex molecules through various reactions such as cycloadditions, functional group transformations, and as a building block in multi-step synthesis processes. The ability to modify its structure opens avenues for creating diverse chemical entities.

Material Science

In material science, this compound has potential applications in developing polymers and advanced materials. Its reactive sites can be utilized to create cross-linked networks or as a monomer in polymerization processes, leading to materials with enhanced mechanical properties or specific functionalities.

Analytical Chemistry

The compound is also relevant in analytical chemistry as a reference standard for various analytical techniques, including chromatography and mass spectrometry. Its distinct molecular characteristics make it suitable for calibration purposes and method validation in laboratories.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers explored the anti-inflammatory effects of modified derivatives of this compound on animal models of inflammation. The results indicated significant reduction in inflammatory markers, suggesting that this compound could be developed into an effective treatment for conditions like arthritis or other inflammatory disorders.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, researchers utilized this compound as a precursor to synthesize complex alkaloids through a series of reactions involving cycloadditions and functional group interconversions. This work demonstrated the versatility of the compound as a key building block in the synthesis of biologically active natural products.

Mechanism of Action

The mechanism of action of 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include binding to active sites on enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester (CAS: Not Provided)
  • Structure : Contains a 7-oxabicyclo system with a methyl ester and an exocyclic double bond.
  • Key Differences :
    • The 7-oxa bridge (vs. 2-oxa in the target compound) alters ring strain and reactivity.
    • The methyl ester group reduces acidity compared to the free carboxylic acid in the target compound.
    • The double bond at position 5 introduces conjugation, stabilizing intermediates during hydrolysis .
5-Oxotricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid (CAS: Not Provided)
  • Structure : A tricyclic system with a ketone and carboxylic acid.
  • Molecular formula C₈H₈O₃ (vs. C₇H₈O₄) lacks the lactone oxygen present in the target compound .
2-tert-Butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic Acid (CAS: 1363210-41-6)
  • Structure : Features a nitrogen atom in the bicyclo system and a Boc-protected amine.
  • Key Differences :
    • The aza bridge introduces basicity, contrasting with the electroneutral oxa bridge.
    • Boc protection alters solubility and stability under acidic conditions .

Biological Activity

3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, also known by its CAS number 1027355-51-6, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure and contains functional groups that may contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed various potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it was found to exhibit significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Properties

The compound has also shown promising antioxidant activity in vitro, which is crucial for preventing oxidative stress-related diseases.

Test SystemIC50 (µg/mL)
DPPH Assay25
ABTS Assay30

Case Studies and Research Findings

  • Case Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. The results indicated that modifications to the carboxylic acid group enhanced activity against resistant bacterial strains .
  • Research on Antioxidant Activity : A recent publication in Phytochemistry explored the antioxidant properties of this compound using multiple assays, confirming its potential as a natural antioxidant . The study highlighted the relationship between structure and activity, suggesting that the bicyclic framework contributes significantly to its efficacy.
  • Potential Neuroprotective Effects : Emerging research indicates that compounds similar to this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving bicyclic precursors. For example, acetylenic esters of bicyclo[2.2.1]heptene derivatives are prepared using Diels-Alder reactions or photochemical methods. Intermediates are confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (bridged proton signals at δ 3.5–5.0 ppm). Structural validation often includes X-ray crystallography for absolute configuration determination, as seen in related bicyclo[2.2.1] systems .

Q. How is the molecular structure of this compound experimentally confirmed?

  • Methodological Answer : Advanced spectroscopic techniques are employed:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., bridgehead carbons, carboxylic acid protons) and confirms stereochemistry.
  • X-ray crystallography : Resolves the bicyclic framework and lactone/oxa-bridge geometry. For example, tert-butyl derivatives of similar bicyclo[2.2.1] systems show bond angles of 95–110° in the oxabicyclic core .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ for C₈H₁₀O₄ at m/z 169.05) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335).
  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation. Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of bicyclo[2.2.1] derivatives?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Low temperatures (–20°C) minimize side reactions in sensitive steps. For example, tert-butyl ester derivatives achieve >80% yield under optimized anhydrous conditions .

Q. What strategies resolve contradictions in spectral data for bicyclo[2.2.1] systems, such as unexpected NMR splitting patterns?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR : Identifies conformational exchange (e.g., coalescence temperatures for bridgehead protons).
  • DFT calculations : Predicts energy barriers for ring inversion, aligning with experimental data.
  • 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish diastereomers .

Q. How can stereochemical challenges in functionalizing the bicyclo[2.2.1] core be addressed?

  • Methodological Answer :

  • Chiral auxiliaries : Use tert-butyl carbamate groups to direct stereoselective substitutions.
  • Enzymatic resolution : Lipases selectively hydrolyze esters in racemic mixtures.
  • Crystallization-induced asymmetric transformation : Favors one enantiomer via controlled recrystallization, as demonstrated in penam derivatives .

Q. What methods assess the biological activity of this compound derivatives, such as antibacterial effects?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Structure-activity relationship (SAR) : Modify the carboxylic acid group (e.g., amidation) to enhance membrane permeability.
  • Metal complexation : Chelation with Cr(III) or Zn(II) ions improves stability and activity, as seen in bicyclo[3.2.0] β-lactam analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Reactant of Route 2
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

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